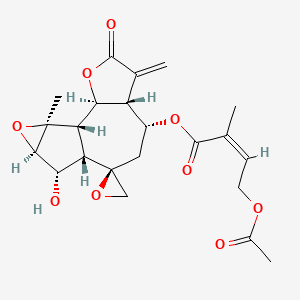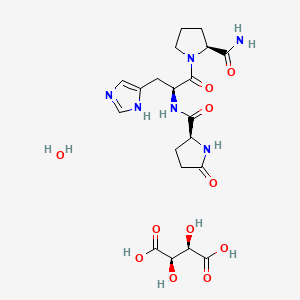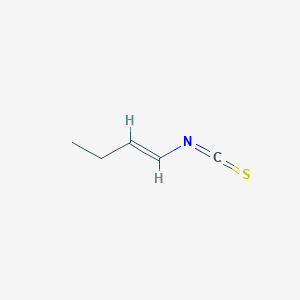
Butenyl isothiocyanate
Vue d'ensemble
Description
Butenyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is derived from the hydrolysis of glucosinolates, which are naturally occurring compounds found in cruciferous vegetables such as broccoli, radish, and mustard. This compound is known for its distinctive pungent aroma and has been studied for its various biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butenyl isothiocyanate can be synthesized through several methods:
From Primary Amines: One common method involves the reaction of butenyl amine with thiophosgene (CSCl2) under controlled conditions to yield this compound.
From Glucosinolates: Another method involves the enzymatic hydrolysis of glucosinolates by the enzyme myrosinase.
Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrolysis of glucosinolates extracted from cruciferous vegetables. The process includes the extraction of glucosinolates, followed by enzymatic hydrolysis to produce the desired isothiocyanate .
Analyse Des Réactions Chimiques
Types of Reactions: Butenyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Butenyl amine.
Substitution: Various substituted thioureas and other derivatives.
Applications De Recherche Scientifique
Butenyl isothiocyanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of butenyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can modify cysteine residues in proteins, leading to the inhibition of enzyme activity. This modification can disrupt cellular processes, leading to antimicrobial and anticancer effects. The activation of the Nrf2 pathway is a key mechanism by which this compound exerts its antioxidative and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenyl ethyl isothiocyanate
- Sulforaphane
Comparison: Butenyl isothiocyanate is unique due to its specific structure, which imparts distinct biological activities. Compared to allyl and benzyl isothiocyanates, this compound has shown higher efficacy in certain antimicrobial assays. Its ability to activate the Nrf2 pathway is comparable to sulforaphane, another well-studied isothiocyanate .
Propriétés
IUPAC Name |
(E)-1-isothiocyanatobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDPFUCCKIMFOG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34424-44-7 | |
| Record name | Butenylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034424447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


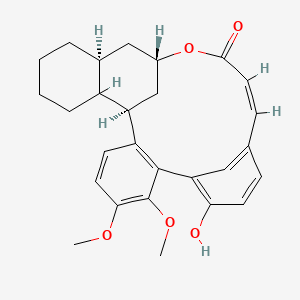
![N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B1230987.png)
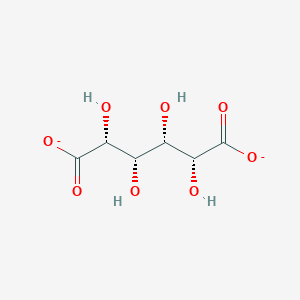

![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B1230993.png)



![2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1231001.png)
![7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2,7-dihydronaphtho[2,3-b]oxirene-2,7-diol](/img/structure/B1231003.png)

